

# 6-Fluoro-5-methyl isatin chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Fluoro-5-methyl isatin

Cat. No.: B1390958

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An In-Depth Technical Guide to 6-Fluoro-5-methyl isatin: Synthesis, Properties, and Research Applications

## Introduction

### 1.1 The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1840.<sup>[1]</sup> It serves as a versatile precursor for the synthesis of a wide range of heterocyclic molecules and is a core component in many biologically active compounds.<sup>[2][3]</sup> The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.<sup>[1][4][5]</sup> Its chemical versatility allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.

### 1.2 The Role of Fluorine and Methyl Substituents in Drug Design

The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological profile.<sup>[6]</sup> Due to its small size and high electronegativity, fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.<sup>[7]</sup> The strong carbon-fluorine bond is resistant to metabolic oxidation, often leading to a longer biological half-life.

Similarly, the methyl group, while simple, is a critical substituent in medicinal chemistry. It can increase lipophilicity, which may improve cell membrane penetration, and its steric bulk can influence the molecule's conformation and interaction with a target's binding pocket. The strategic placement of these substituents on the isatin core in **6-Fluoro-5-methyl isatin** creates a molecule with significant potential for drug discovery applications.

### 1.3 Overview of 6-Fluoro-5-methyl isatin

**6-Fluoro-5-methyl isatin** is a synthetic derivative of isatin featuring a fluorine atom at the C6 position and a methyl group at the C5 position of the indole ring. This specific substitution pattern modulates the electronic and steric properties of the parent isatin molecule, making it a compound of high interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications.

## Core Chemical and Physical Properties

### 2.1 Compound Identification

A clear identification of **6-Fluoro-5-methyl isatin** is crucial for any research application. The key identifiers and basic properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	6-Fluoro-5-methyl-1H-indole-2,3-dione	N/A
CAS Number	749240-55-9	[8]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO <sub>2</sub>	[8]
Molecular Weight	179.15 g/mol	[8]
MDL Number	MFCD11042631	[8]

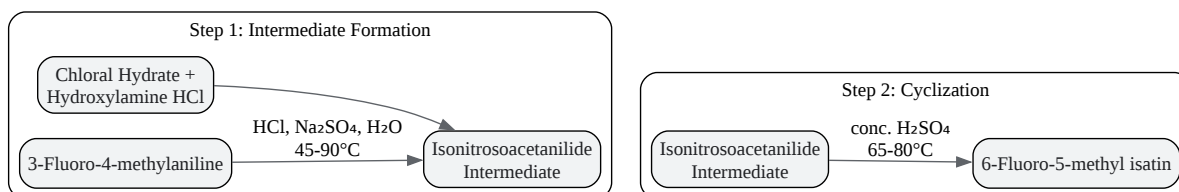
### 2.2 Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on related structures and computational models.

Property	Predicted/Typical Value	Notes
Physical State	Yellow to orange/red solid	Typical for isatin derivatives.
Melting Point	>200 °C (decomposes)	Isatins generally have high melting points. For comparison, 5-fluoroisatin melts at 224-227 °C.[9]
Solubility	Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water.	The isatin core is polar, but the aromatic ring provides nonpolar character.
pKa	~8.5	The N-H proton is weakly acidic. The pKa of 5-fluoroisatin is predicted to be 8.51.[9]
LogP	~1.4	The LogP for the isomeric 5-fluoro-6-methyl isatin is reported as 1.4069, suggesting balanced lipophilicity.[7]

## 2.3 Structural Analysis

The structure of **6-Fluoro-5-methyl isatin** combines the planar, bicyclic isatin core with a methyl group and a highly electronegative fluorine atom on the benzene ring.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)